2-Methoxy-6-(1H-pyrazol-5-yl)benzoic acid
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Overview
Description
2-Methoxy-6-(1H-pyrazol-5-yl)benzoic acid is an organic compound characterized by the presence of a methoxy group, a pyrazole ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(1H-pyrazol-5-yl)benzoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Attachment of the Pyrazole Ring to the Benzene Ring: This step involves the coupling of the pyrazole ring with a benzene derivative, such as 2-methoxybenzoic acid, using a suitable catalyst like palladium in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(1H-pyrazol-5-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-6-(1H-pyrazol-5-yl)benzoic acid.
Reduction: Formation of 2-methoxy-6-(1H-pyrazol-5-yl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methoxy-6-(1H-pyrazol-5-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(1H-pyrazol-5-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde
- 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
- 2-(1H-Imidazol-1-yl)benzaldehyde
Uniqueness
2-Methoxy-6-(1H-pyrazol-5-yl)benzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10N2O3 |
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Molecular Weight |
218.21 g/mol |
IUPAC Name |
2-methoxy-6-(1H-pyrazol-5-yl)benzoic acid |
InChI |
InChI=1S/C11H10N2O3/c1-16-9-4-2-3-7(10(9)11(14)15)8-5-6-12-13-8/h2-6H,1H3,(H,12,13)(H,14,15) |
InChI Key |
ZVXKJEOVVZBWRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)O)C2=CC=NN2 |
Origin of Product |
United States |
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